molecular formula C7H14NNaO5S B3023118 Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate CAS No. 79803-73-9

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate

Cat. No.: B3023118
CAS No.: 79803-73-9
M. Wt: 247.25 g/mol
InChI Key: WSFQLUVWDKCYSW-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate (CAS: 79803-73-9, also listed ambiguously as 68399-77-9), commonly referred to as MOPSO sodium salt, is a zwitterionic organic compound with the molecular formula C₇H₁₄NNaO₅S (MW: 247.24 g/mol). It features a morpholine ring, a hydroxyl group, and a sulfonate moiety, making it a buffering agent widely used in biochemical and cell culture applications, particularly in media preparation (e.g., OXOID media and BWW sperm cell medium). Its structure enhances solubility in aqueous solutions and stability across physiological pH ranges.

Properties

IUPAC Name

sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5S.Na/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8;/h7,9H,1-6H2,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFQLUVWDKCYSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635489
Record name Sodium 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79803-73-9
Record name Sodium 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Morpholino)-2-hydroxy Propane Sulfonic Acid, Sodium Salt
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Biological Activity

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate, commonly referred to as MOPS, is a zwitterionic buffering agent widely used in biological and biochemical research. This article reviews its biological activity, focusing on its role in cellular environments, its interactions with biomolecules, and its applications in various experimental settings.

MOPS is characterized by the following chemical properties:

  • Chemical Formula : C7H15NNaO5S
  • Molecular Weight : 247.24 g/mol
  • pKa : Approximately 7.2 at 25°C
  • Solubility : Highly soluble in water

These properties make MOPS particularly useful for maintaining physiological pH in biological experiments.

MOPS acts primarily as a buffer, stabilizing pH levels in biological systems. Its zwitterionic nature allows it to resist changes in pH when acids or bases are added. This is crucial in many biological assays where enzyme activity is sensitive to pH fluctuations.

Table 1: Buffering Capacity of MOPS

Buffer Concentration (mM)pH Stability Range
106.5 - 7.9
206.5 - 8.0
506.5 - 8.2

Biological Applications

MOPS is extensively used in various biological applications:

  • Cell Culture : MOPS is commonly used as a buffering agent in cell culture media to ensure optimal growth conditions for cells.
  • Electrophoresis : It is utilized in gel electrophoresis as a running buffer due to its ability to maintain a stable pH during the separation of nucleic acids and proteins.
  • Enzyme Assays : MOPS buffers are employed in enzyme assays where maintaining a specific pH is critical for enzyme activity.

Case Study 1: MOPS in Protein Purification

In a study examining the purification of recombinant proteins, MOPS was used as a buffer during affinity chromatography. The results indicated that proteins maintained their activity and stability better when MOPS was used compared to other buffers like Tris or phosphate buffers. The use of MOPS resulted in higher yields of functional protein, highlighting its effectiveness in maintaining protein integrity during purification processes.

Case Study 2: MOPS and Cellular Responses

Research on neuronal cultures demonstrated that MOPS could effectively stabilize the pH during experiments involving oxidative stress. Neurons treated with hydrogen peroxide showed reduced cell death when cultured in MOPS-buffered media compared to those cultured in unbuffered conditions, suggesting that MOPS may help mitigate oxidative damage by maintaining physiological pH levels.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of MOPS:

  • Stability Under Stress : MOPS has been shown to enhance the stability of various biomolecules under stress conditions, such as high temperatures or extreme pH levels.
  • Impact on Enzyme Activity : Enzymatic assays conducted with MOPS demonstrated improved enzyme kinetics, particularly for enzymes sensitive to pH variations.
  • Cell Viability : Cell viability assays indicated that cells cultured with MOPS maintained higher viability rates under harsh experimental conditions compared to those without buffering agents.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7_7H14_{14}NNaO5_5S
  • Molecular Weight : 247.24 g/mol
  • CAS Number : 79803-73-9
  • pH Range : 6.5 - 7.9

MOPSO's buffering capacity is attributed to its ability to donate and accept protons, making it particularly useful in biological systems where pH stability is crucial.

Biochemistry

MOPSO is extensively used as a buffer in enzyme assays and protein purification processes. Its zwitterionic nature minimizes interference with biomolecules, thereby preserving their native states during experiments.

Case Study : In a study examining enzyme kinetics, MOPSO was employed to maintain the pH during reactions involving various enzymes, demonstrating enhanced stability compared to traditional buffers like phosphate buffers.

Molecular Biology

In molecular biology, MOPSO plays a critical role in DNA and RNA electrophoresis. It helps maintain a stable pH during the separation of nucleic acids, which is essential for accurate results.

Data Table: Comparison of Buffers Used in Electrophoresis

Buffer TypepH RangeIonic StrengthCommon Applications
MOPSO6.5 - 7.9ModerateDNA/RNA electrophoresis
TAE7.4HighDNA electrophoresis
TBE8.3HighRNA/DNA electrophoresis

Medicine

Research into drug formulation has identified MOPSO's potential as an excipient in pharmaceutical products. Its biocompatibility and ability to stabilize active pharmaceutical ingredients (APIs) make it a candidate for improving drug delivery systems.

Case Study : A formulation study investigated the use of MOPSO in liposomal drug delivery systems, showing improved encapsulation efficiency and release profiles compared to formulations using other buffers.

Industrial Applications

MOPSO is also utilized in the formulation of biochemical reagents and diagnostic kits for clinical laboratories. Its stability under varying conditions makes it suitable for use in assays that require precise pH control.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonate Compounds

Structural and Functional Comparisons

A. Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)
  • Structure : An unsaturated sodium sulfonate with a vinyl group.
  • Applications: Primarily used in polymer synthesis (e.g., as a monomer for water-soluble polymers).
  • Safety: Not classified under CLP regulations, indicating lower acute toxicity.
B. Sodium Formaldehydesulfoxylate Hydrate (CAS: 149-44-0)
  • Structure : A sulfoxylate (R-SO₂⁻) compound with a formaldehyde group.
  • Applications : Reducing agent in industrial processes (e.g., textile and paper bleaching).
  • Safety : Requires stringent handling (e.g., immediate skin washing, medical attention upon ingestion).
C. Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2)
  • Structure : Naphthalene-derived disulfonate with hydroxyl substitution.
  • Applications : Dye intermediate or surfactant due to aromatic hydrophobicity and dual sulfonate groups.
D. Sodium 3-(N-Ethyl-3-methoxyanilino)-2-hydroxy-1-propanesulfonate (CAS: 82692-96-4)
  • Structure : Contains an ethoxy-aniline group instead of morpholine.

Comparative Data Table

Compound CAS Number Molecular Weight Key Functional Groups Primary Applications Safety Profile
Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate 79803-73-9 247.24 g/mol Morpholine, hydroxyl, sulfonate Biochemical buffers, cell media Limited hazard data; assume standard lab precautions
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 ~158.16 g/mol* Vinyl, sulfonate Polymer synthesis No CLP classification
Sodium Formaldehydesulfoxylate Hydrate 149-44-0 134.11 g/mol Sulfoxylate, formaldehyde Industrial reducing agent High hazard; requires PPE
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 ~362.44 g/mol* Naphthalene, hydroxyl, disulfonate Dye intermediates Not classified

*Calculated based on molecular formula.

Key Research Findings

  • MOPSO Sodium : Preferred in biological systems due to its zwitterionic nature, which minimizes interference with enzymatic reactions.
  • Sodium 2-methylprop-2-ene-1-sulphonate : Polymerization studies highlight its role in creating hydrogels with high water retention.
  • Safety Contrasts : Sodium Formaldehydesulfoxylate Hydrate poses significant inhalation and dermal risks compared to MOPSO.

Discrepancies and Limitations

  • Further verification is recommended.
  • Data Gaps : Solubility and thermal stability data for MOPSO are absent in the provided evidence, though analogs like sodium alkanesulfonates (e.g., Sodium 1-Heptanesulfonate) suggest high aqueous solubility.

Q & A

Q. How is Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate synthesized and characterized for research use?

  • Methodological Answer : Synthesis typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation and neutralization with sodium hydroxide. Characterization requires:
  • Purity Analysis : Use HPLC with UV detection (λ = 210–230 nm) and a C18 column, comparing retention times against certified reference material .
  • Structural Confirmation : 1^1H and 13^13C NMR in D2_2O to verify morpholine ring integrity and sulfonate group placement.
  • Elemental Analysis : Verify sodium content via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP-MS), targeting ≥99% purity .

Q. Table 1: Key Characterization Parameters

ParameterMethodExpected Result
Molecular WeightMass Spectrometry247.24456 g/mol
PurityHPLC≥99%
Sodium ContentICP-MS9.2–9.5%

Q. What experimental protocols ensure optimal buffer preparation using this compound?

  • Methodological Answer : Prepare a 0.1 M solution by dissolving 24.7 g in 1 L of ultrapure water. Adjust pH to 6.5–7.5 using 0.1 M HCl or NaOH. Key considerations:
  • Temperature Sensitivity : Calibrate pH at 25°C, as morpholine-based buffers exhibit ±0.1 pH unit variation per 10°C change .
  • Ionic Strength : Maintain ≤150 mM NaCl to avoid precipitation. Validate buffering capacity via titrimetric analysis across pH 5.0–8.0 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pH stability ranges for this compound in biological assays?

  • Methodological Answer : Discrepancies often arise from variations in ionic strength, temperature, or co-solvents. To address this:

Standardize Conditions : Replicate experiments at 25°C with 100 mM buffer and 150 mM NaCl.

Use Orthogonal Validation : Compare pH stability via:

  • Potentiometric Titration : Measure buffering capacity under controlled conditions.
  • 31^{31}P NMR**: Monitor phosphate group interactions in complex matrices .

Cross-Reference Literature : Systematically analyze studies adhering to USP/NF guidelines for buffer preparation .

Q. What advanced techniques quantify interactions between this compound and metal ions in biological systems?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, Kd_d) for ions like Ca2+^{2+} or Mg2+^{2+}.
  • Fluorescence Quenching : Use europium(III) chloride as a probe; monitor emission shifts at 615 nm upon sulfonate group interaction .
  • X-ray Crystallography : Co-crystallize the compound with target ions (e.g., Zn2+^{2+}) to resolve coordination geometry .

Q. How can researchers optimize this compound’s stability in long-term enzymatic studies?

  • Methodological Answer :
  • Light Sensitivity : Store solutions in amber vials at 4°C; assess degradation via LC-MS over 30 days.
  • Oxidative Stability : Add 0.01% sodium azide and purge with nitrogen. Monitor sulfonate group integrity using FT-IR (peaks at 1040 cm1^{-1} and 1180 cm1^{-1}) .
  • Freeze-Thaw Cycles : Lyophilize aliquots and reconstitute in deionized water; limit cycles to ≤3 to prevent structural denaturation .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from this compound in spectrophotometric assays?

  • Methodological Answer :
  • UV Absorption : Avoid wavelengths <220 nm; use differential spectroscopy with a matched buffer blank.
  • Chelation Interference : Pre-treat samples with Chelex-100 resin to remove divalent cations competing with sulfonate groups .

Q. How should researchers design studies to evaluate its role in multi-component buffer systems?

  • Methodological Answer : Use a factorial design to test interactions with common additives (e.g., EDTA, DTT):
  • Response Surface Methodology (RSM) : Vary buffer concentration (50–200 mM) and additive ratios to model synergistic/antagonistic effects.
  • Zeta Potential Analysis : Assess colloidal stability in nanoparticle suspensions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate
Reactant of Route 2
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Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate

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